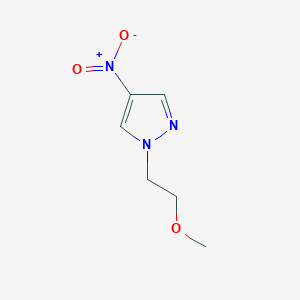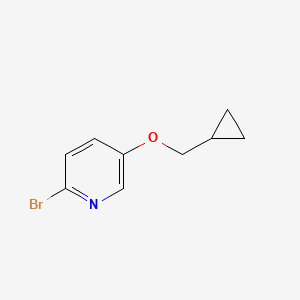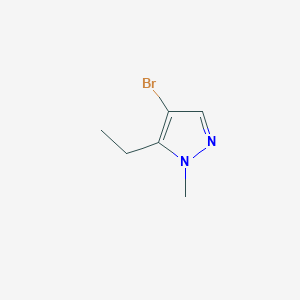
7-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Übersicht
Beschreibung
7-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C10H12BrNO. It has a molecular weight of 256.1 and an InChI key of SZPRSMJCVKHIIX-UHFFFAOYSA-N . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine has been reported in the literature . The yield was reported to be 92%, with a melting point of 150–152°C . The synthesis involved the use of CuSO4·5H2O and Cu-turnings .Molecular Structure Analysis
The molecular structure of 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine consists of a benzoxazine core with a bromine atom at the 7-position and two methyl groups at the 2-position . The compound has a monoclinic crystal structure with a volume of 1882.5 Å^3 .Physical And Chemical Properties Analysis
7-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a powder at room temperature . It has a molecular weight of 256.1 and a melting point of 150–152°C . The compound has a monoclinic crystal structure .Wissenschaftliche Forschungsanwendungen
Hypolipidemic Activity
A study conducted by Fenton et al. (1989) explored the plasma lipid-altering characteristics of a series of 4H-3,1-benzoxazin-4-ones, revealing their hypolipidemic properties. Specifically, derivatives with certain substitutions demonstrated hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein elevating properties. This research suggests the potential of these compounds in developing treatments for lipid disorders, highlighting the significance of the bromine substitution at specific positions for optimal activity Fenton et al., 1989.
Crystal Structure and Electrochemical Properties
Suetrong et al. (2021) investigated the influences of chemical functionalities on the crystal structures and electrochemical properties of dihydro-benzoxazine dimer derivatives. This study elucidated the stabilizing effects of different substituents on the benzene ring and tertiary-amine nitrogen on the crystal structure and redox behavior, providing insights into their chelating properties for transition and rare-earth cations Suetrong et al., 2021.
Antimicrobial Activity
Patel et al. (2006) synthesized 2–alkyl–6–bromo–3,1–benzoxazine–4–one derivatives and explored their antimicrobial activity. This research demonstrated the potential of these compounds in developing new antimicrobial agents, highlighting the importance of the bromo-benzoxazine core as a platform for further pharmacological exploration Patel et al., 2006.
Material Science Applications
Dunkers and Ishida (1999) studied the reaction of benzoxazine-based phenolic resins with carboxylic acids and phenols, which are relevant for material science, particularly in the development of advanced polymers and resins. Their work contributes to understanding the polymerization and curing processes of benzoxazine resins, offering pathways to designing materials with tailored properties Dunkers & Ishida, 1999.
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
7-bromo-2,2-dimethyl-3,4-dihydro-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-10(2)6-12-8-4-3-7(11)5-9(8)13-10/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUSYROBIBYVFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(O1)C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine | |
CAS RN |
1201684-80-1 | |
| Record name | 7-bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Azaspiro[4.5]decane-3,8-dione](/img/structure/B1529716.png)

![6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine](/img/structure/B1529721.png)






![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid](/img/structure/B1529733.png)



![3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1529739.png)